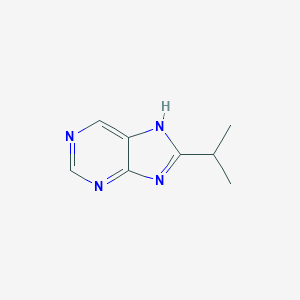

8-Isopropyl-1H-purine

Description

Structure

3D Structure

Properties

CAS No. |

18202-81-8 |

|---|---|

Molecular Formula |

C8H10N4 |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

8-propan-2-yl-7H-purine |

InChI |

InChI=1S/C8H10N4/c1-5(2)7-11-6-3-9-4-10-8(6)12-7/h3-5H,1-2H3,(H,9,10,11,12) |

InChI Key |

HMOAZVUOEBMMER-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC2=NC=NC=C2N1 |

Canonical SMILES |

CC(C)C1=NC2=NC=NC=C2N1 |

Synonyms |

Purine, 8-isopropyl- (8CI) |

Origin of Product |

United States |

Biological Activities and Enzymatic Modulation of 8 Isopropyl 1h Purine Analogs

Enzyme Inhibition Studies of Purine (B94841) Derivatives

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in a variety of biological processes. nih.gov The inhibition of specific PDE isozymes has been a major focus in drug discovery for inflammatory diseases and other conditions. nih.govresearchgate.net

The PDE4 and PDE5 isozymes are particularly important therapeutic targets. PDE4 is the predominant isozyme in many inflammatory cells and is responsible for the hydrolysis of cAMP. researchgate.netacs.org Inhibition of PDE4 leads to increased intracellular cAMP levels, which can suppress the activity of inflammatory cells and relax airway smooth muscle, making it a target for asthma and chronic obstructive pulmonary disease (COPD). researchgate.netacs.org The prototype PDE4 inhibitor is rolipram. acs.orgnih.gov

PDE5, on the other hand, specifically hydrolyzes cGMP and its inhibitors, such as sildenafil, are used for the treatment of erectile dysfunction. nih.gov Some purine-based compounds have been investigated for their dual inhibitory activity against PDE1 and PDE5, with efforts to optimize them into selective PDE5 inhibitors. nih.gov

A lead compound, 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine (B10781893) (V11294), was identified as a selective inhibitor of human lung PDE4 with a Ki value of 436 nM. acs.org Further studies on 8-substituted analogs of this compound have led to the discovery of highly potent and selective PDE4 inhibitors with potencies in the nanomolar range. acs.org

Substitutions at the 8-position of the purine ring have been shown to be critical in modulating the inhibitory activity against PDE enzymes. acs.orgnih.gov For instance, the introduction of (benzyloxy)methyl groups at the 8-position of the V11294 scaffold resulted in compounds that were 10- to 20-fold more potent as PDE4 inhibitors. acs.org The 4-methylester derivative of this series was identified as the most potent compound, exhibiting single-digit nanomolar potency against PDE4B, D3, and D5 subtypes. acs.org

These findings underscore the significance of the 8-substituent in the design of potent and selective PDE4 inhibitors based on the purine scaffold. acs.org

Table 1: PDE4 Inhibitory Activity of Selected 8-Substituted Purine Analogs

| Compound | R Group at C8 | PDE4B Ki (nM) | PDE4D3 Ki (nM) | PDE4D5 Ki (nM) |

|---|---|---|---|---|

| V11294 | Isopropyl | 436 | - | - |

| 5q | (4-methoxycarbonylbenzyloxy)methyl | 8 | 5 | 7 |

Data sourced from a study on 8-substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine. acs.org

Dipeptidyl peptidase-4 (DPP-4) is an enzyme involved in the degradation of incretin (B1656795) hormones, which play a key role in regulating blood glucose levels. dovepress.comnih.gov Inhibition of DPP-4 is an established therapeutic strategy for type 2 diabetes mellitus. dovepress.comnih.gov

A novel and potent selective inhibitor of DPP-4 with an 8-purine derived structure has been developed and evaluated. dovepress.comnih.gov In vitro studies demonstrated that this compound inhibits DPP-4 in a dose-dependent manner, with an IC50 value of 4.92 µM. nih.gov For comparison, the established DPP-4 inhibitor vildagliptin (B1682220) showed an IC50 value of 3.21 µM in the same study. nih.gov

Structure-activity relationship analyses of other purine derivatives have revealed that specific substitutions at the 8-position can lead to highly potent DPP-4 inhibitors. researchgate.net For example, a derivative with a 3-(trifluoromethyl)phenyl triazole on a piperazine (B1678402) ring at the 8th position of the purine scaffold exhibited an IC50 value of 8.19 nM. researchgate.net Another compound with a 3,5-dichlorophenyltriazole at the same position also showed good activity with an IC50 of 26.10 nM. researchgate.net These findings highlight the potential of purine-based scaffolds in the development of effective DPP-4 inhibitors. tandfonline.comscispace.com

Table 2: In Vitro DPP-4 Inhibitory Activity of Purine Derivatives

| Compound | Description | IC50 |

|---|---|---|

| Compound 1 | 8-purine derived structure | 4.92 µM |

| Vildagliptin | Reference DPP-4 inhibitor | 3.21 µM |

| Compound 6e | 8-[4-(4-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-9H-purine | 8.19 nM |

| Compound 6g | 8-[4-(4-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-9H-purine | 26.10 nM |

Data compiled from studies on novel purine-based DPP-4 inhibitors. nih.govresearchgate.net

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in cancer development and progression. nih.govnih.govnih.gov Hsp90 inhibitors are therefore being actively investigated as potential anticancer agents. nih.govgoogle.com The purine scaffold was among the first synthetic structures identified to target the ATP-binding pocket of Hsp90. nih.govbiomolther.org

Hsp90 possesses an N-terminal domain that contains a unique ATP-binding pocket, which is the primary target for many small-molecule inhibitors. nih.govoncohemakey.comunige.ch Purine-based inhibitors competitively bind to this pocket, mimicking the binding of ATP and thereby inhibiting the chaperone's function. nih.govoncohemakey.com This leads to the degradation of Hsp90 client proteins. google.com

The interaction of purine-scaffold inhibitors with the Hsp90 ATP binding site has been studied in detail. researchgate.net These inhibitors typically feature a central purine ring with an aromatic moiety attached at the C8 position and an alkyl group at the N9 position. nih.gov The orientation of the purine within the active site is distinct and defines crucial contacts with specific amino acid residues. unige.ch For instance, co-crystal structures have revealed that a nonconserved residue, Ser52 in Hsp90α, provides additional stability to certain purine inhibitors through a water-mediated hydrogen-bonding network, which can be exploited for developing paralog-selective inhibitors. nih.gov

Table 3: Binding Affinities of Selected Ligands to Hsp90

| Ligand | Target | Method | Dissociation Constant (KD) |

|---|---|---|---|

| PU-11-trans | Hsp90α | ITC | - |

| PU-11-trans | Hsp90β | ITC | - |

| ATP | Hsp90α | ITC | 209 ± 22 µM |

| ATP | Hsp90β | ITC | 281 ± 40 µM |

| ADP | Hsp90α | ITC | 8.6 ± 0.3 µM |

| ADP | Hsp90β | ITC | 12.4 ± 1.8 µM |

Data from isothermal titration calorimetry (ITC) measurements showing the binding of ligands to the N-terminal domains of Hsp90α and Hsp90β. nih.gov

Heat Shock Protein 90 (Hsp90) Inhibitory Activity

Impact of Isopropyl and Other Alkyl Substituents on Hsp90 Binding

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in maintaining the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. nih.govnih.govacs.org Consequently, inhibiting the ATPase activity of Hsp90 has emerged as a promising strategy for cancer therapy. nih.govmdpi.com Purine-based inhibitors have shown considerable potential in this area. nih.govacs.org

The binding of purine analogs to the N-terminal domain of Hsp90 is influenced by the nature of the substituents on the purine core. Specifically, the C8 position of the purine ring plays a role in the interaction with a hydrophobic pocket in the ATP binding site of Hsp90. mdpi.comnih.gov

In a study investigating the impact of various substituents on Hsp90α inhibitory activity, an isoxazole (B147169) derivative with an isopropyl group (compound 6c ) demonstrated significant potency with an IC₅₀ value of 0.203 µM. nih.govnih.gov This was a notable finding, as a similar compound with a bulkier tert-butyl group (6b ) showed a lower inhibitory activity (IC₅₀ = 1.76 µM). nih.govnih.gov This suggests that the size and conformation of the alkyl substituent at this position are critical for optimal binding and inhibition.

Table 1: Hsp90α Inhibitory Activity of Selected Purine Analogs

| Compound | Substituent | IC₅₀ (µM) |

|---|---|---|

| 6c | Isopropyl | 0.203 nih.govnih.gov |

| 6b | tert-butyl | 1.76 nih.govnih.gov |

| 14 | 4-methylbenzyl | 1.00 nih.govnih.gov |

These findings highlight the sensitivity of the Hsp90 binding pocket to the steric and electronic properties of the C8-substituent on the purine ring. The isopropyl group, in this particular chemical context, appears to provide a favorable combination of size and hydrophobicity for effective interaction with the target enzyme.

Acetylcholinesterase (AChE) Inhibition by 8-Substituted Methylxanthines

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. researchgate.netmdpi.com Xanthine (B1682287) derivatives, a class of purine alkaloids, have been explored as potential AChE inhibitors. researchgate.netmdpi.comdntb.gov.uaresearchgate.netnih.gov

Research into 8-substituted methylxanthines has revealed that modifications at the C8 position can significantly influence their AChE inhibitory activity. mdpi.comdntb.gov.uaresearchgate.netnih.gov A study on novel methylxanthine-alkynylmethylamine derivatives demonstrated that the nature of the substituent at the 8-position is crucial for potent inhibition. mdpi.comdntb.gov.uaresearchgate.netnih.gov

For instance, compound 65 from this series, which features an 8-ethynylcaffeine core with a specific amine substitution, exhibited a very potent IC₅₀ value of 0.089 µM against AChE. mdpi.comdntb.gov.uaresearchgate.netnih.gov Other analogs with different substitutions at the C8 position also showed good to moderate inhibitory activity.

Table 2: AChE Inhibitory Activity of Selected 8-Substituted Methylxanthines

| Compound | IC₅₀ (µM) |

|---|---|

| 53 | 0.25 mdpi.comdntb.gov.uaresearchgate.netnih.gov |

| 59 | 0.552 mdpi.comdntb.gov.uaresearchgate.netnih.gov |

| 65 | 0.089 mdpi.comdntb.gov.uaresearchgate.netnih.gov |

| 66 | 0.746 mdpi.comdntb.gov.uaresearchgate.netnih.gov |

| 69 | 0.121 mdpi.comdntb.gov.uaresearchgate.netnih.gov |

The structure-activity relationship (SAR) studies indicated that the presence of a cyclic substituent at the propargylamino moiety is essential for AChE inhibition. mdpi.com Furthermore, spacing the substituent away from the xanthine core with a propargyl linker was found to significantly increase AChE inhibition. mdpi.com

Sirtuin (SIRT1, SIRT2, SIRT3, SIRT5) Inhibition

Sirtuins are a family of NAD⁺-dependent deacetylases that regulate a wide range of cellular processes, making them attractive targets for therapeutic intervention in diseases like cancer and neurodegenerative disorders. nih.govmdpi.comresearchgate.netmedchemexpress.com Several purine-based compounds have been identified as inhibitors of various sirtuin isoforms.

A study focused on the discovery of novel sirtuin inhibitors identified compounds based on an 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold. nih.govresearchgate.net These compounds were found to be pan-inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5. nih.gov Molecular docking studies suggested that these inhibitors occupy the acetyl lysine (B10760008) binding site of the sirtuins. nih.govresearchgate.net

One of the most potent compounds from this series, compound 15 , exhibited IC₅₀ values of 0.17 µM, 1.35 µM, 0.37 µM, and 0.45 µM for SIRT1, SIRT2, SIRT3, and SIRT5, respectively. nih.gov This demonstrates that the 8-substituted purine scaffold can be effectively utilized to develop potent sirtuin inhibitors.

Table 3: Inhibitory Activities of Compound 15 against Sirtuins

| Sirtuin Isoform | IC₅₀ (µM) |

|---|---|

| SIRT1 | 0.17 nih.gov |

| SIRT2 | 1.35 nih.gov |

| SIRT3 | 0.37 nih.gov |

| SIRT5 | 0.45 nih.gov |

The inhibitory mechanism was determined to be competitive with respect to the acetyl substrate and mixed-type with respect to NAD⁺. nih.govresearchgate.net

Other Enzyme Targets and Modulatory Effects

Purine analogs have been widely investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways. nih.govmdpi.com For example, a series of 8-arylated purine derivatives were found to inhibit glycogen (B147801) synthase kinase-3 (GSK-3) with good selectivity over other kinases. nih.gov

In addition to kinases, purine derivatives have also shown potential as inhibitors of methyltransferases. The purine structure, being a key component of S-adenosylmethionine (SAM), the primary methyl donor in cells, provides a logical starting point for the design of methyltransferase inhibitors. nih.gov

The purine scaffold is a fundamental component of nucleic acids, making its analogs potent inhibitors of enzymes involved in viral, bacterial, and fungal replication and metabolism. rsc.orgnih.govmdpi.com

Antiviral Activity: Purine derivatives have a long history as antiviral agents. mdpi.comresearchgate.net They can act as inhibitors of viral polymerases and other enzymes essential for viral replication. nih.govmdpi.comasm.org For example, 9-(2-phosphonylmethoxyethyl)adenine (PMEA) and 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (B43567) (PMEDAP) have demonstrated significant anti-HIV activity. asm.org

Antibacterial Activity: Certain 8-substituted caffeine (B1668208) derivatives have been reported to exhibit antibacterial activity. researchgate.net

Antifungal Activity: The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. acs.orgnih.govasm.orgresearchgate.net Purine analogs have emerged as promising candidates. For instance, a new class of purine analogs has been synthesized with improved potency against fungal inositol (B14025) polyphosphate kinases (IPKs), which are crucial for fungal virulence. acs.orgnih.govresearchgate.net One such analog, DT-23, was found to inhibit the growth of the pathogenic fungus Cryptococcus neoformans. acs.orgnih.govresearchgate.net

General Biological Activity Profiling of Purine Derivatives

The biological activities of purine derivatives are vast and diverse, stemming from the central role of purines in numerous biological processes. rsc.orgmdpi.comnih.gov They are integral components of nucleic acids, energy carriers (ATP, GTP), and signaling molecules. mdpi.comnih.gov

The chemical modification of the purine ring at various positions (C2, C6, C8, N7, N9) has led to the development of a wide range of compounds with distinct pharmacological profiles. rsc.orgmdpi.com These derivatives have been explored as:

Anticancer agents: By interfering with nucleic acid synthesis or inhibiting key enzymes in cancer cell proliferation. rsc.orgmdpi.comnih.gov

Antiviral agents: Targeting viral enzymes essential for replication. mdpi.comresearchgate.netasm.org

Anti-inflammatory agents: Modulating inflammatory pathways. rsc.org

Enzyme inhibitors: Targeting a broad spectrum of enzymes, including kinases, phosphodiesterases, and sirtuins. nih.govnih.govnih.govresearchgate.net

Receptor agonists and antagonists: Interacting with purinergic receptors to modulate cellular signaling. mdpi.com

The versatility of the purine scaffold, coupled with the ability to fine-tune its properties through chemical synthesis, ensures that purine derivatives will continue to be a rich source of new therapeutic agents and research tools. rsc.orgmdpi.comacs.org

Anticancer Activity of Purine Analogs

Purine analogs are a well-established class of anticancer agents that primarily function by interfering with nucleic acid synthesis, thereby halting cancer cell division and inducing cell death. mdpi.com Their mechanism often involves mimicking natural purines, leading to their incorporation into DNA or RNA, which disrupts the replication and transcription processes essential for rapidly proliferating cancer cells. mdpi.comscispace.com

Recent research has focused on synthesizing structurally diverse purine derivatives to enhance their cytotoxic efficacy and overcome drug resistance. rsc.org For instance, piperazine-containing purine derivatives have demonstrated potent activity against various cancer cell lines, including Huh7 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). rsc.org Specifically, compounds with a 3,4-dichlorophenyl group on the piperazine ring showed greater cytotoxic effects on Huh7 cells than established nucleoside drugs like fludarabine (B1672870) and 5-FU, with IC₅₀ values of 0.6 ± 0.1 and 0.31 ± 0.10 μM, respectively. rsc.org

Furthermore, the introduction of different substituents at various positions of the purine ring has been explored to optimize anticancer activity. Trisubstituted triazole analogs have shown selective cytotoxicity against A549 (lung cancer), IMR-32 (neuroblastoma), HCT-15 (colon cancer), and THP-1 (leukemia) cell lines. rsc.org Theobromine- and adamantane-based purine scaffolds have also displayed significant therapeutic potential against HepG2 (liver cancer) and MCF-7 cells. rsc.org Structure-activity relationship (SAR) studies have indicated that modifications such as the presence of oxo and hydroxyl groups at the C6 position and the introduction of an adamantyl moiety can enhance anticancer activity. rsc.org For example, purines 12a and 12b exhibited strong activity against K562 (chronic myelogenous leukemia) and MCF-7 cells with IC₅₀ values of 0.21 μM and 0.58 μM, respectively. rsc.org

Hybrid molecules that incorporate purine scaffolds with other pharmacophores like chalcones, thiazoles, and xanthines have also been developed, expanding the therapeutic potential of these compounds against a broad spectrum of cancer cells, including A549, HeLa (cervical cancer), CFPAC-1 (pancreatic cancer), and SW620 (colon cancer). rsc.org The versatility of the purine scaffold in anticancer drug development is evident from these findings, highlighting the importance of rational drug design in improving efficacy and safety. rsc.org

Table 1: Anticancer Activity of Selected Purine Analogs

| Compound/Analog Type | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Piperazine-containing purine derivatives | Huh7, HCT116, MCF-7 | Potent cytotoxic activity. Compounds with a 3,4-dichlorophenyl group on piperazine showed IC₅₀ values of 0.6 ± 0.1 and 0.31 ± 0.10 μM against Huh7 cells. | rsc.org |

| Trisubstituted triazole analogs | A549, IMR-32, HCT-15, THP-1 | Selective cytotoxicity against these cell lines. | rsc.org |

| Theobromine- and adamantane-based purines | MCF-7, HepG2 | Exceptional therapeutic potential. | rsc.org |

| Purines 12a and 12b | K562, MCF-7 | Strong activity with IC₅₀ values of 0.21 μM and 0.58 μM, respectively. | rsc.org |

| 6,8,9-trisubstituted purine analogs (Compounds 5 and 6) | Huh7, HCT116, MCF-7 | Notable cytotoxic activity, surpassing 5-Fluorouracil and Fludarabine. | tubitak.gov.tr |

| Sulfinosine (SF) | NSCLC, SCLC, Neuroblastoma | Effective in micromolar concentrations, disturbs cell cycle kinetics, and induces apoptosis. | scispace.com |

| 9-heterocyclyl substituted 9H-purine (Compound 71i) | HCC827 (lung cancer) | Potent anti-proliferation activity with an IC₅₀ value of 0.00088 μM. | rsc.org |

| N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP) analog (DT-23) | Cryptococcus neoformans | Inhibits fungal growth and shows synergistic effects with Amphotericin B. | nih.gov |

| 9-alkylated-6-halogenated and 2,6-dihalogenated purines | Various cancer cells | Dichloro derivatives are the most potent. Tetrahydroquinoline 4c shows selectivity against cancer cells. | researchgate.net |

Antiviral Properties

Purine analogs are a critical class of antiviral agents, with many clinically approved drugs belonging to this category. mdpi.com Their mechanism of action often involves the inhibition of viral nucleic acid synthesis. scispace.com By mimicking natural purine nucleosides, these analogs can be incorporated into the growing DNA or RNA chain during viral replication, leading to chain termination or mutagenesis. scispace.comwikipedia.org

A notable example is acyclovir, a highly effective treatment for herpes simplex virus, the development of which was informed by research on purine arabinosides. wikipedia.org Studies on aminopurine arabinosides revealed that their antiviral activity was dependent on the amino group, a key insight that guided the design of more potent antiviral medications. wikipedia.org

Recent research continues to explore new purine analogs with broad-spectrum antiviral properties. asm.org For instance, tubercidin (B1682034) (7-deazaadenosine) analogs have shown inhibitory effects against both negative-strand and positive-strand RNA viruses. asm.org Furthermore, the combination of purine nucleobase analogs, like Favipiravir, with inhibitors of de novo purine nucleotide biosynthesis has been shown to enhance their antiviral effect against viruses such as Dengue virus. mdpi.com

Phosphonylmethoxyalkyl derivatives of purines have also demonstrated significant antiviral activity. nih.gov For example, (S)-HPMPA has been effective against a range of DNA viruses, including herpes simplex virus, varicella-zoster virus, cytomegalovirus, and adenovirus. nih.gov In contrast, certain 2-phosphonylmethoxyethyl (PME) derivatives like PMEA, PMEDAP, and PMEMAP have shown marked and selective activity against the human immunodeficiency virus (HIV). nih.gov

The development of purine morpholine (B109124) nucleoside analogs containing a sulfonamide fragment has shown promise against plant viruses like the Pepper mild mottle virus (PMMoV). nih.gov These compounds were found to inhibit the virus by targeting its coat protein. nih.gov

Table 2: Antiviral Activity of Selected Purine Analogs

| Compound/Analog Type | Virus(es) | Key Findings | Reference(s) |

|---|---|---|---|

| Diaminopurine arabinoside | Herpes simplex virus, Vaccinia virus | Active against these viruses with lower toxicity than similar compounds. | wikipedia.org |

| Tubercidin (7-deazaadenosine) analogs | (-)RNA viruses, (+)RNA viruses | Inhibitory to a broad spectrum of RNA viruses. | asm.org |

| (S)-HPMPA | HSV-1, HSV-2, VZV, CMV, Adenovirus, Vaccinia virus | Effective inhibitor of a range of DNA viruses. | nih.gov |

| PMEA, PMEDAP, PMEMAP | HIV | Marked and selective activity against HIV. | nih.gov |

| Purine morpholine nucleoside analogs with sulfonamide | Pepper mild mottle virus (PMMoV) | Preferable inhibitory activities against PMMoV. | nih.gov |

| Naphthyridine derivative (A1) | Human cytomegalovirus (HCMV) | IC₅₀ 39- to 223-fold lower than ganciclovir. | nih.gov |

Antimicrobial and Antifungal Efficacy

Purine analogs have emerged as a promising class of antimicrobial and antifungal agents. researchgate.netajrconline.org Their mechanism often involves targeting essential metabolic pathways in bacteria and fungi. researchgate.net Riboswitches, which are structured RNA domains that regulate gene expression in bacteria, are a key target for some purine analogs. researchgate.netajrconline.org

Several studies have demonstrated the efficacy of newly synthesized purine derivatives against a range of microbial pathogens. For instance, a series of 8,9-disubstituted adenines and 6-substituted aminopurines were evaluated for their activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, Escherichia coli, and Candida albicans. nih.gov Compound 22, which has a 4-chlorobenzylamino group at the 6-position of the purine ring, showed antibacterial activity comparable to ciprofloxacin (B1669076) against MRSA. nih.gov

In terms of antifungal activity, compound 12 (6-[(N-phenylaminoethyl)amino]-9H-purine) and compound 24 (9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine) exhibited excellent activity against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 3.12 microg/mL, which was better than the standard drug oxiconazole. nih.gov

Recent developments include the synthesis of a new class of purine analogs that inhibit fungal inositol polyphosphate kinases (IPKs), which are crucial for fungal virulence. nih.gov One such analog, DT-23, not only inhibits the recombinant IPK from Cryptococcus neoformans but also demonstrates antifungal activity against the pathogen, especially when combined with amphotericin B. nih.gov This highlights the potential of targeting fungal-specific pathways to develop new antifungal therapies. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and shown to be active against both Gram-positive and Gram-negative bacterial strains. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Selected Purine Analogs

| Compound/Analog | Target Microorganism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Compound 22 (4-chlorobenzylamino at C6) | Methicillin-resistant S. aureus (MRSA) | Comparable antibacterial activity to ciprofloxacin. | nih.gov |

| Compound 12 and Compound 24 | Candida albicans | Excellent antifungal activity with MIC of 3.12 microg/mL, better than oxiconazole. | nih.gov |

| DT-23 (TNP analog) | Cryptococcus neoformans | Inhibits fungal growth (MIC₅₀ = 15 μg/mL) and synergizes with Amphotericin B. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives (8b, 10e, 10i, 10n) | Gram-positive and Gram-negative bacteria | Most active compounds against the tested bacterial strains. | nih.gov |

| Trisubstituted purine with phthalamide (B166641) derivative of amino acids | S. aureus, E. coli, P. aeruginosa, S. typhimurium, F. oxysporum, A. alternata | Moderate to good in vitro antimicrobial activity. | iosrphr.org |

Anti-inflammatory and Immunomodulatory Roles

Purine analogs have demonstrated significant anti-inflammatory and immunomodulatory effects, making them valuable for treating a range of inflammatory and autoimmune diseases. scispace.comresearchgate.net Their mechanisms of action are diverse and can involve the modulation of immune cell function and the production of inflammatory mediators. researchgate.netnih.gov

Inosine (B1671953), an endogenous purine nucleoside, has been shown to possess potent immunomodulatory and anti-inflammatory properties. researchgate.netnih.gov It can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by macrophages and other immune cells. nih.gov In animal models of acute lung injury, inosine treatment has been found to decrease lung inflammation and the levels of these pro-inflammatory cytokines in the bronchoalveolar lavage fluid. nih.gov

Thiopurines, such as 6-mercaptopurine (B1684380) (6-MP) and azathioprine, are clinically used as immunomodulators in the treatment of inflammatory diseases. scispace.com These compounds are converted in the body to active metabolites that can suppress the immune response. scispace.com

More recent research has focused on developing novel purine analogs with enhanced anti-inflammatory activity. For example, a series of purine-2,6-dione (B11924001) derivatives have been studied for their potential as TRPA1 antagonists with PDE4/7 inhibitory activity, which could be beneficial in treating inflammatory pain. nih.gov One promising compound from this series demonstrated significant antiallodynic properties in animal models of pain and inflammation and showed a strong anti-TNF-α effect in vivo. nih.gov

Furthermore, certain purine analogs bearing a nitrate (B79036) ester group have been investigated for their effects on the inflammatory response. researchgate.net One such compound, MK128, was found to abolish ATP or H₂O₂-induced IL-1β production in macrophages, suggesting an anti-inflammatory effect mediated by the release of nitric oxide (NO). researchgate.net

Table 4: Anti-inflammatory and Immunomodulatory Activity of Selected Purine Analogs

| Compound/Analog | Model/System | Key Findings | Reference(s) |

|---|---|---|---|

| Inosine | Murine model of acute lung injury | Reduced production of proinflammatory cytokines (TNF-α, IL-1β, IL-6). | nih.gov |

| Thiopurines (e.g., 6-MP, azathioprine) | Clinical use | Used as immunomodulators in inflammatory diseases. | scispace.com |

| Purine-2,6-dione derivatives | Animal models of pain and inflammation | Significant antiallodynic properties and strong anti-TNF-α effect in vivo. | nih.gov |

| MK128 (purine analog with nitrate ester) | Human THP-1 macrophages | Abolished induced IL-1β production, likely via NO release. | researchgate.net |

| Purine-2,6-dione derivative (Compound 1) | Carrageenan-induced paw edema in rats | Showed stronger anti-inflammatory effect, inhibiting edema by up to 64.0%. | bibliotekanauki.pl |

Antioxidant Activity

Certain purine analogs have been investigated for their potential as antioxidants. rsc.orgnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various diseases. nih.gov

Uric acid, a natural purine metabolite, is a known antioxidant. nih.gov Studies have shown that uric acid can protect low-density lipoprotein (LDL) from oxidative degradation in a concentration-dependent manner. nih.gov At physiological concentrations, it can significantly reduce the consumption of other antioxidants like alpha-tocopherol (B171835) and beta-carotene (B85742) and suppress the oxidation of polyunsaturated fatty acids. nih.gov

Synthetic purine analogs have also been evaluated for their antioxidant properties. rsc.org For example, some purine derivatives modified with a coumarin (B35378) moiety have demonstrated powerful antioxidant effects in DPPH and ABTS assays, with some compounds showing activity comparable to the reference antioxidant, ascorbic acid. rsc.org Specifically, purine derivatives 188, 189, and 190 showed IC₅₀ values of 77.25 ± 1.5, >100, and 17.12 ± 1.9 μg/mL, respectively, in the DPPH assay. rsc.org

The antioxidant activity of purine analogs is an area of ongoing research, with the potential to develop new therapeutic agents for conditions associated with oxidative stress.

Table 5: Antioxidant Activity of Selected Purine Analogs

| Compound/Analog | Assay/Model | Key Findings | Reference(s) |

|---|---|---|---|

| Uric acid | Copper-promoted LDL oxidation | Protected LDL from oxidative degradation in a concentration-dependent manner. | nih.gov |

| Purine derivatives with coumarin moiety (188, 190) | DPPH assay | Powerful antioxidant effect, with IC₅₀ values of 77.25 ± 1.5 and 17.12 ± 1.9 μg/mL, respectively. | rsc.org |

| Inosine and benzoic acid | Screening system | Significant antioxidative activity in a dose-dependent manner. | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and potential reactivity of 8-Isopropyl-1H-purine.

Density Functional Theory (DFT) is a prominent computational method used to study the properties of this compound. Researchers have utilized DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, to perform geometric optimization and calculate the vibrational frequencies of the molecule. These calculations are crucial for determining the most stable conformation of the molecule and understanding its fundamental electronic characteristics. The optimized geometric parameters, such as bond lengths and angles, provide a solid foundation for further computational analysis.

The frontier molecular orbitals, which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests lower reactivity. For this compound, the HOMO is primarily located over the imidazole (B134444) ring, while the LUMO is distributed across the purine (B94841) ring system.

Table 1: Frontier Molecular Orbital Properties of this compound

| Property | Value |

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.12 eV |

| HOMO-LUMO Energy Gap | 5.33 eV |

Several key electronic descriptors for this compound have been calculated from the HOMO and LUMO energies, providing quantitative insights into its reactivity. These descriptors help in characterizing the molecule's electronic behavior.

Dipole Moment: The calculated dipole moment for this compound is 3.79 Debye, indicating a significant degree of polarity.

Ionization Potential: This is the energy required to remove an electron and is calculated to be 6.45 eV.

Hardness: A measure of the molecule's resistance to changes in its electron distribution, the chemical hardness is calculated at 2.665 eV.

Electronegativity: This descriptor, which measures the power of an atom or molecule to attract electrons, is 3.785 eV for this compound.

Table 2: Calculated Electronic Descriptors for this compound

| Electronic Descriptor | Calculated Value |

| Dipole Moment | 3.79 D |

| Ionization Potential | 6.45 eV |

| Hardness | 2.665 eV |

| Electronegativity | 3.785 eV |

The reactivity and charge transfer properties of this compound can be analyzed using tools like the Molecular Electrostatic Potential (MEP) map. The MEP map visually represents the electron density around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the most negative regions are located around the nitrogen atoms of the purine ring, suggesting these are the primary sites for electrophilic attack. This analysis is critical for predicting how the molecule will interact with other species and for understanding its intermolecular interactions.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations are employed to predict how a ligand like this compound might bind to a protein target, which is a cornerstone of rational drug design.

Molecular docking studies have been performed to investigate the binding of this compound derivatives to specific protein targets, such as phosphodiesterase 4 (PDE4). These simulations predict the most likely binding pose of the ligand within the protein's active site and estimate the strength of the interaction, often reported as a binding affinity or docking score. The predicted binding modes reveal key intermolecular interactions, including hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing more potent and selective inhibitors.

Identification of Key Interacting Residues and Binding Pockets (e.g., Hydrophobic Pockets, Hydrogen Bonding)

Computational studies have been instrumental in identifying the specific amino acid residues and binding pocket characteristics that govern the interaction between purine derivatives and their target proteins. These analyses reveal the critical role of both hydrogen bonding and hydrophobic interactions.

For instance, modeling studies of 9H-purine derivatives as inhibitors of human DNA topoisomerase IIα have shown that the purine scaffold can form stable hydrogen bonds with residues Asn120 and Asn95. nih.gov In the same binding site, hydrophobic interactions are crucial, with substituents on the purine core (such as ethyl and isopropyl groups) engaging with a hydrophobic pocket formed by residues including Ile88, Asn91, Ile125, and Phe142. nih.gov

In the context of Hsp90 paralog Grp94, a key interaction involves the adenine (B156593) core of purine-based ligands, where the exocyclic amino group and the N1 atom form hydrogen bonds with the conserved residue Asp149. nih.gov A notable discovery from these studies was a novel, significantly hydrophobic allosteric pocket (termed site 2) unique to Grp94, which can accommodate the 8-aryl group of selective ligands. nih.gov This finding provides a structural basis for designing paralog-selective inhibitors.

Docking studies on 8-substituted purine derivatives have further elucidated their binding modes. For example, 2-amino-6-cyclohexylmethoxy-8-isopropyl-9H-purine was found to adopt an unusual "reverse" binding mode in the active site of Cyclin-Dependent Kinase 2 (CDK2). acs.org This orientation allows for engineered interactions with residues Asp86 and Lys89, offering a new template for inhibitor design. acs.org Similarly, molecular docking of 8-mercapto-purine-diones into the sirtuin 3 (SIRT3) active site showed that the inhibitors occupy the acetyl lysine (B10760008) binding pocket, where their interactions are dominated by hydrophobic forces. mdpi.com

The table below summarizes key interacting residues identified through molecular modeling for various purine derivatives with their respective protein targets.

| Target Protein | Purine Derivative Scaffold | Key Interacting Residues | Type of Interaction |

| DNA Topoisomerase IIα | 9H-purine | Asn120, Asn95 | Hydrogen Bonding |

| DNA Topoisomerase IIα | 9H-purine | Ile88, Asn91, Ile125, Ile141, Phe142 | Hydrophobic |

| Grp94 (Hsp90 Paralog) | Purine-based (adenine core) | Asp149 | Hydrogen Bonding |

| CDK2 | 8-isopropyl-9H-purine | Asp86, Lys89 | Engineered Interactions |

| SIRT3 | 8-mercapto-purine-dione | Acetyl Lysine Binding Site Residues | Hydrophobic |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations provide a temporal dimension to molecular modeling, allowing researchers to observe the dynamic behavior of a ligand within its binding site over time. This technique is crucial for understanding the stability of interactions and the conformational changes that proteins and ligands may undergo.

MD simulations have been used to validate the binding modes of purine derivatives. For example, simulations of a 9H-purine derivative in the ATP binding site of human DNA topoisomerase IIα confirmed the stability of its interactions. The simulations showed that the purine scaffold maintains stable hydrogen bonds with Asn120 and Asn95 throughout the trajectory, reinforcing the static picture provided by docking. nih.gov

In another study, MD simulations on the microsecond timescale were employed to investigate the interaction between the fat mass and obesity-associated protein (FTO) and the m7G-capped mRNA. biorxiv.org These simulations revealed high-frequency, dynamic contacts between specific FTO residues and the modified purine, providing a detailed map of the recognition process that would be unattainable through static modeling alone. biorxiv.org The flexibility of both the ligand and the protein, a key aspect of molecular recognition, is a central focus of MD studies. plos.org This approach has been applied to understand how small molecules, including purine-like scaffolds, can target the complex structures of RNA. plos.org

The parameters and duration of MD simulations are critical for generating meaningful results, as summarized in the table below for representative studies.

| System | Simulation Software | Force Field | Simulation Time | Key Finding |

| 9H-purine deriv. in Topoisomerase IIα | Not Specified | Not Specified | Not Specified | Validated stable H-bonds with Asn120 and Asn95. nih.gov |

| HisF Protein | Gromacs 5.1.4 | Amber99sb-ildn | 200 ns | Probed temperature effects on protein dynamics. nih.gov |

| RNA-small molecule complexes | NAMD | CHARMM | 40 ns | Assessed druggability and conformational changes of RNA targets. plos.org |

| FTO with m7Gppp(m6Am)pG | AMBER24 | OL3, gaff2 | Microsecond | Identified residues with high-frequency, dynamic interactions with the cap. biorxiv.org |

In Silico Screening and Virtual Library Design for Purine Derivatives

The structural versatility of the purine scaffold makes it an ideal starting point for the design of compound libraries aimed at discovering new bioactive molecules. researchgate.net In silico screening and virtual library design are powerful strategies that leverage computational power to explore vast chemical spaces and identify promising candidates for synthesis and biological testing. drugdesign.orgmdpi.com

This approach has been successfully applied to discover novel purine derivatives for various targets. One strategy integrated focused combinatorial library design with virtual screening to identify inhibitors of c-Src tyrosine kinase. nih.gov This led to the synthesis of 32 compounds, all of which showed potent inhibitory activity, demonstrating the high efficiency of the in silico-guided approach. nih.gov

Similarly, a rational drug design strategy was used to construct a virtual library of 105 new 2,9-disubstituted-6-morpholino purine derivatives. mdpi.com The virtual screening of this library against the four isoforms of PI3K led to the identification of 19 potential selective inhibitors, which could then be prioritized for synthesis. mdpi.com Virtual screening is not limited to protein targets; it has also been used to find purine-based ligands that bind to RNA riboswitches, which could lead to new antimicrobial agents. researchgate.net

The process often begins with a known active scaffold or a protein structure, which is then used to virtually generate and evaluate thousands of potential derivatives. For example, researchers have designed purine-based libraries to target cyclin-dependent kinases (CDKs) by docking and scoring library members into the known crystal structure of CDK2. drugdesign.org This structure-based approach helps to filter vast virtual libraries down to a manageable number of compounds with a high probability of being active. drugdesign.orgnih.gov

The general workflow for such a computational strategy typically involves:

Scaffold Selection: Choosing a core structure, such as the purine ring, known to have some affinity for the target class. mdpi.comresearchgate.net

Virtual Library Generation: Computationally adding a variety of substituents at different positions on the scaffold. mdpi.com

Docking and Scoring: Predicting the binding mode and estimating the binding affinity of each virtual compound to the target protein. drugdesign.orgmdpi.com

Filtering and Selection: Selecting a subset of the most promising compounds based on their scores and predicted interactions for chemical synthesis and biological evaluation. mdpi.comnih.gov

This methodology significantly accelerates the early stages of drug discovery by focusing synthetic efforts on compounds that are most likely to succeed.

Advanced Research Directions and Future Prospects for 8 Isopropyl 1h Purine Research

Design and Synthesis of Novel Purine (B94841) Analogues with Tuned Specificity

The design of novel analogues based on the 8-Isopropyl-1H-purine scaffold is a key strategy for developing compounds with high potency and selectivity for specific biological targets. Research on related purine structures demonstrates that modifications at various positions on the purine ring can dramatically influence biological activity.

A primary focus for analogue design is the modification of substituents at the N9, C2, and C6 positions, while retaining the 8-isopropyl group which can be crucial for target engagement. For instance, studies on 8-substituted adenine (B156593) derivatives have shown that the C8 substituent plays a critical role in binding to the active site of enzymes like phosphodiesterase 4 (PDE4). acs.org The synthesis of a series of 8-[(benzyloxy)methyl]-substituted analogues of an 8-isopropyl-adenine lead compound resulted in inhibitors with 10- to 20-fold greater potency. acs.org This highlights the potential for exploring various bioisosteres and extensions from the C8-isopropyl group of this compound to optimize interactions within a target's binding pocket.

Furthermore, creating libraries of analogues with diverse substitutions at other positions is a proven strategy. Research has shown that introducing different aryl piperazine (B1678402) groups at C6 and a cyclopentyl group at N9 of a purine core can yield compounds with significant cytotoxic activity against cancer cell lines. tubitak.gov.tr Similarly, modifying the N2 and N6 positions of the purine core with extended structures has been used to enhance the potency of fungal arginase inhibitors. nih.govacs.org These approaches could be systematically applied to the this compound framework to generate novel candidates with fine-tuned specificity for a range of targets.

Table 1: Strategies for Analogue Design Based on the Purine Scaffold

| Modification Position | Example Strategy | Potential Outcome | Reference |

|---|---|---|---|

| C8 | Introduction of (benzyloxy)methyl groups | Increased potency for PDE4 inhibition | acs.org |

| N9 | Addition of cyclopentyl or tert-butyl groups | Enhanced anticancer activity; altered physicochemical properties | researchgate.nettubitak.gov.tr |

| C6 | Introduction of substituted phenyl piperazine moieties | Potent cytotoxicity in cancer cells | tubitak.gov.tr |

| N2 / N6 | Addition of extended structures (e.g., benzylamino groups) | Improved inhibition of fungal enzymes | nih.govacs.org |

| N3 | Alkylation with moieties like 3-cyclopentyloxy-4-methoxy-benzyl | Selective PDE4 inhibition | acs.org |

Exploration of Undiscovered Biological Targets for this compound and its Derivatives

While the purine core is known to interact with a wide array of biological targets, the specific targets for this compound are not extensively defined. rsc.org Future research will focus on screening this compound and its newly synthesized analogues against various enzyme families and receptors to uncover novel therapeutic applications.

Key target classes for exploration include:

Protein Kinases: As central regulators of cell signaling, kinases are a major target class in drug discovery. The purine scaffold is a well-established "privileged structure" for kinase inhibition. researchgate.netnih.gov The 8-isopropyl group could confer unique selectivity for specific kinases within the human kinome.

Phosphodiesterases (PDEs): Derivatives of 8-isopropyl-adenine are potent inhibitors of PDE4, an enzyme involved in inflammatory pathways. acs.org This suggests that this compound analogues could be developed as anti-inflammatory agents by targeting different PDE isoforms.

Heat Shock Proteins (Hsp90): Hsp90 is a molecular chaperone crucial for the stability of many proteins involved in cancer progression. Purine-based inhibitors have been designed to target Hsp90. mdpi.com Notably, structure-activity relationship (SAR) studies reveal that substituents at the C8 position can be pivotal for achieving selectivity for Hsp90 paralogs, such as Grp94. nih.gov The hydrophobic isopropyl group at C8 could be exploited to achieve potent and selective binding to the ATP-binding pocket of these chaperones.

Sirtuins: These enzymes are involved in metabolism and aging, making them attractive therapeutic targets. Xanthine (B1682287) derivatives, which share the core purine structure, have been developed as sirtuin inhibitors. For example, 8-mercapto-dihydropurine-diones have shown inhibitory activity against SIRT1, SIRT2, SIRT3, and SIRT5. mdpi.com

Screening libraries of this compound derivatives against panels of these and other targets, such as polymerases and G-protein coupled receptors, will be a critical step in identifying new biological functions and therapeutic opportunities. researchgate.netrsc.org

Development of Advanced Synthetic Methodologies for Complex Purine Structures

The synthesis of purine derivatives can be challenging due to the complex nature of the fused heterocyclic system. numberanalytics.com The development of more efficient, scalable, and versatile synthetic methods is crucial for advancing research on this compound and its analogues.

Recent advancements in synthetic organic chemistry offer promising avenues for constructing complex purine-based molecules. rsc.org These include:

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for purine synthesis. numberanalytics.com

Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the purine core. nih.govnih.gov For example, a copper-catalyzed cross-coupling method has been used to generate 8-arylsulfanyl adenine intermediates. nih.gov

Biocatalytic Synthesis: The use of enzymes, such as purine nucleoside phosphorylases (PNPs), offers a highly specific and sustainable alternative to traditional chemical synthesis for producing nucleoside analogues. mdpi.comresearchgate.net This enzymatic approach can be employed in "one-pot, two-enzyme" systems to achieve high yields efficiently. researchgate.net

Multicomponent Reactions: One-pot reactions that combine multiple starting materials to form a complex product are highly efficient. Such strategies have been developed for synthesizing tri-substituted purines from diaminopyrimidines. researchgate.net

Optimizing existing methods, such as the Traube purine synthesis, and developing novel routes starting from diverse precursors like pyrimidines, imidazoles, or acyclic compounds will be essential. benthamdirect.comresearchgate.net For instance, an optimized, multi-gram scale synthesis of a key purine intermediate was developed using steps like iodination with N-iodosuccinimide (NIS) and protection with SEM-Cl, demonstrating the feasibility of producing complex purines on a larger scale for further studies. acs.org

Table 2: Modern Synthetic Techniques for Purine Chemistry

| Synthetic Method | Description | Advantage | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. | Faster synthesis, improved yields. | numberanalytics.com |

| Catalytic Synthesis | Employs transition metals (e.g., Pd, Cu) to facilitate bond formation. | High efficiency and selectivity for diverse substitutions. | nih.gov |

| Biocatalysis | Uses enzymes (e.g., nucleoside phosphorylases) to catalyze reactions. | High specificity, sustainable, mild reaction conditions. | mdpi.comresearchgate.net |

| Convergent Synthesis | Key fragments are synthesized separately and then joined. | Allows for screening of diverse analogues by combining different fragments. | acs.org |

| C-H Amidation | Directly installs amide groups onto the purine C-H bonds. | Bypasses the need for pre-functionalized starting materials. | researchgate.net |

Integration of Computational and Experimental Approaches for Optimized Compound Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. researchgate.net This integrated approach is particularly valuable for optimizing lead compounds like this compound.

Molecular docking and simulation techniques are powerful tools for predicting how purine analogues will bind to their targets. mdpi.comresearchgate.net By constructing a computational model of a target protein's binding site, researchers can virtually screen thousands of potential derivatives of this compound to prioritize which ones to synthesize. This saves significant time and resources. For example, molecular docking has been used to elucidate the binding mode of purine-based inhibitors within the active site of sirtuin enzymes and Hsp90. mdpi.commdpi.com

Furthermore, advanced computational methods can provide deep insights into structure-activity relationships. Dynamic pharmacophores and free energy calculations can help refine the design of inhibitors by identifying the key interactions necessary for high-affinity binding. nih.gov Artificial intelligence (AI) and machine learning are also emerging as powerful tools to accelerate the discovery of new synthesis methods and to predict the biological activities of novel compounds. numberanalytics.comnih.gov The integration of these in silico predictions with experimental validation—synthesis, biochemical assays, and crystallography—creates a powerful feedback loop for iterative compound optimization. mdpi.comnih.gov This cycle of design, synthesis, and testing, guided by computational insights, will be instrumental in developing derivatives of this compound into highly optimized therapeutic candidates.

Q & A

Q. What methodologies are critical for computational modeling of this compound’s electronic properties?

- Methodological Answer :

- Quantum Chemical Calculations : Optimize geometry at the MP2/cc-pVTZ level to predict HOMO-LUMO gaps and electrostatic potentials .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water (TIP3P model) over 100 ns trajectories .

- Validation : Compare computed dipole moments and polarizabilities with experimental data from dielectric spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.